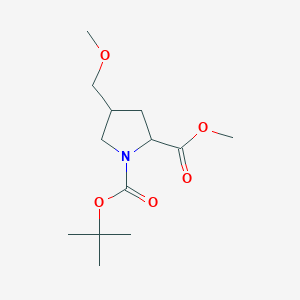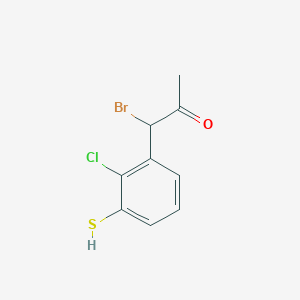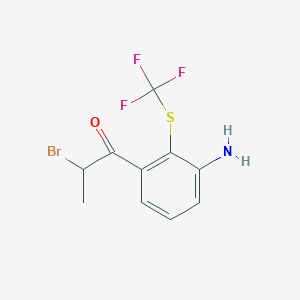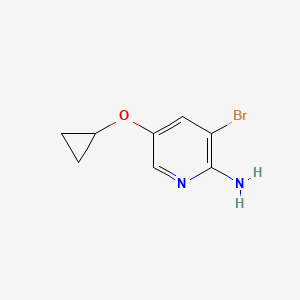![molecular formula C36H42Br2N4O2S B14056677 4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound with the molecular formula C36H42Br2N4O2S and a molecular weight of 754.62 g/mol . This compound is known for its unique structure, which includes bromine atoms and octyloxyphenyl groups attached to a thiadiazoloquinoxaline core.
準備方法
The synthesis of 4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves multiple steps. One common method is the Stille cross-coupling reaction, which is used to form the carbon-carbon bonds between the octyloxyphenyl groups and the thiadiazoloquinoxaline core . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
化学反応の分析
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille cross-coupling, to form larger conjugated systems.
科学的研究の応用
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating advanced materials with specific optical and electronic characteristics.
Chemical Sensors: It is explored for use in chemical sensors due to its ability to interact with various analytes.
作用機序
The mechanism of action of 4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with molecular targets through its electronic structure. The compound’s conjugated system allows it to participate in electron transfer processes, making it suitable for applications in organic electronics and sensors . The specific pathways and molecular targets depend on the context of its use, such as in photovoltaic devices or chemical sensors .
類似化合物との比較
4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline can be compared with similar compounds such as:
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline: This compound has hexylphenyl groups instead of octyloxyphenyl groups, which may affect its solubility and electronic properties.
4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline: This compound has octyloxy groups in different positions, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, making it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C36H42Br2N4O2S |
|---|---|
分子量 |
754.6 g/mol |
IUPAC名 |
4,9-dibromo-6,7-bis(4-octoxyphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C36H42Br2N4O2S/c1-3-5-7-9-11-13-23-43-27-19-15-25(16-20-27)31-32(26-17-21-28(22-18-26)44-24-14-12-10-8-6-4-2)40-34-30(38)36-35(41-45-42-36)29(37)33(34)39-31/h15-22H,3-14,23-24H2,1-2H3 |
InChIキー |
OHTQRSAHBLLZBY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=C(C=C5)OCCCCCCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


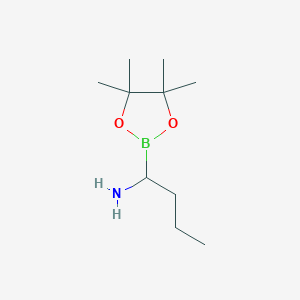
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)

